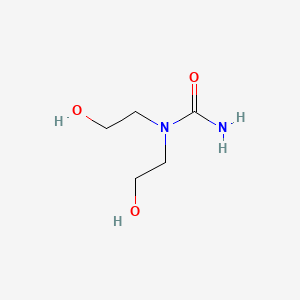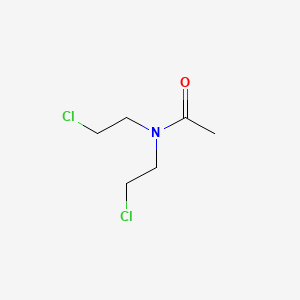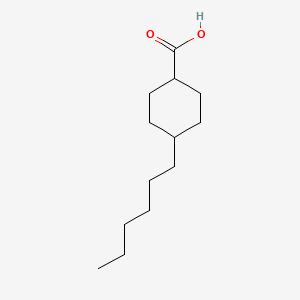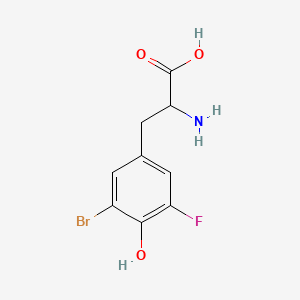
3-Fluoro-5-bromotyrosine
描述
3-Fluoro-5-bromotyrosine is a modified amino acid derived from tyrosine, characterized by the substitution of hydrogen atoms with fluorine and bromine at the 3rd and 5th positions of the aromatic ring, respectively. This compound is valuable in the biomedical field for drug discovery and research, particularly in studying the effects of modifications on tyrosine residues within proteins.
作用机制
Target of Action
The primary target of 3-Fluoro-5-bromotyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function
Biochemical Pathways
It is commonly utilized to study the effects of modifications on tyrosine residues within proteins, aiding in the understanding of protein structures and functions . This suggests that it may influence pathways involving tyrosine-modified proteins.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Its interaction with the superoxide dismutase protein suggests it may influence cellular responses to oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can affect certain reactions involving the compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-bromotyrosine typically involves the bromination and fluorination of tyrosine. One common method includes the reaction of L-tyrosine with hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) to produce 3-bromo-L-tyrosine. This intermediate can then be fluorinated using a suitable fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the compound.
化学反应分析
Types of Reactions: 3-Fluoro-5-bromotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substitution reactions involving halogenated compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted aromatic compounds .
科学研究应用
3-Fluoro-5-bromotyrosine has diverse applications in scientific research:
Chemistry: It is used to study the effects of halogenation on the reactivity and properties of aromatic compounds.
Biology: The compound is utilized to investigate the role of modified tyrosine residues in protein function and structure.
Medicine: It aids in the development of targeted therapies for diseases related to protein malfunction, such as cancer and neurodegenerative disorders.
Industry: The compound is employed in the synthesis of advanced materials and pharmaceuticals.
相似化合物的比较
3-Bromo-L-tyrosine: Similar in structure but lacks the fluorine atom.
3-Fluoro-L-tyrosine: Similar in structure but lacks the bromine atom.
Uniqueness: 3-Fluoro-5-bromotyrosine is unique due to the presence of both fluorine and bromine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and specificity in biochemical applications.
属性
IUPAC Name |
2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDIGZRRMKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958096 | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-95-9 | |
| Record name | Tyrosine, 5-bromo-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


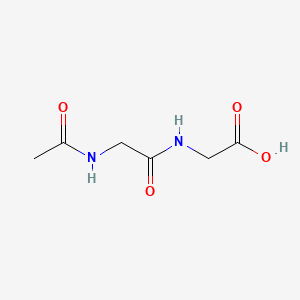
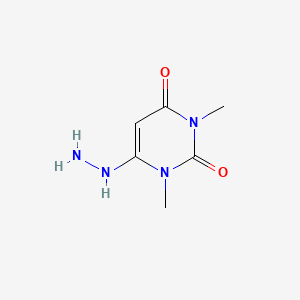
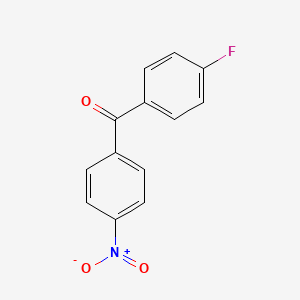
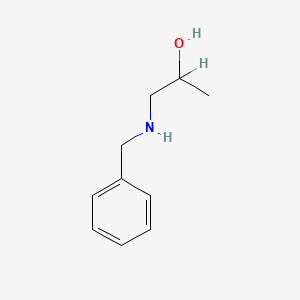
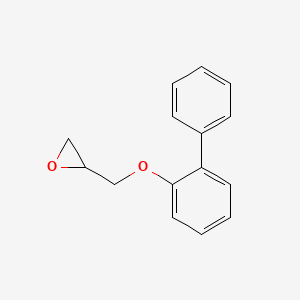
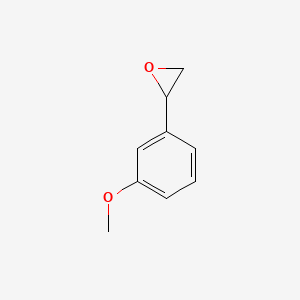

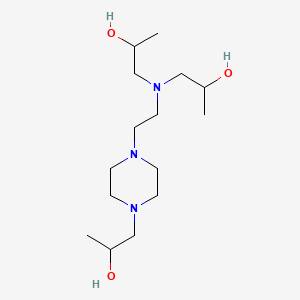

![1H-Benzo[g]indole](/img/structure/B1329717.png)

